3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester
Overview
Description
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is a boronic ester derivative that has garnered interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and degradation of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura cross-coupling reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while Suzuki–Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug design, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The hydrazinyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid, pinacol ester: Lacks the hydrazinyl group, making it less versatile in certain reactions.
3-(2-Amino-2-oxoethyl)phenylboronic acid, pinacol ester: Similar structure but with an amino group instead of a hydrazinyl group, affecting its reactivity.
4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester: Positional isomer with different reactivity and selectivity.
Uniqueness
3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the boronic ester and hydrazinyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications .
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXFEVCIPTWTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136230 | |
Record name | Benzeneacetic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096335-03-2 | |
Record name | Benzeneacetic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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